![molecular formula C12H14ClFN2O3S B2836168 1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine CAS No. 158939-09-4](/img/structure/B2836168.png)
1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, also known as CFSP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. CFSP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Adenosine A2B Receptor Antagonists
A study by Borrmann et al. (2009) details the development of adenosine A2B receptor antagonists, where derivatives similar to "1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine" demonstrated subnanomolar affinity and high selectivity. These compounds are crucial for understanding adenosine receptor functions and developing therapeutic agents for conditions such as inflammation and cancer. The most potent compounds identified were PSB-09120 and PSB-0788, with PSB-603 being an A2B-specific antagonist with virtually no affinity for other adenosine receptors, showcasing its potential as a selective therapeutic agent (Borrmann et al., 2009).
Antimicrobial Activity
Wu Qi (2014) synthesized novel piperazine derivatives with antibacterial activities by connecting 1,3,4-thiadiazol with N-substituted piperazine. These compounds, particularly 1-methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine and 1-methyl-4-[5-(4-propinyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine, exhibited significant antibacterial activities, highlighting the potential of piperazine derivatives in developing new antibacterial agents (Wu Qi, 2014).
Antiproliferative Agents
Research by Dongjun Fu et al. (2017) on sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, linked to a 4-substituted piperazine, revealed moderate to good antiproliferative activity against cancer cell lines, including oesophagus, gastric, and prostate cancers. One compound, in particular, showed ten-fold more activity than 5-flurouracil against a prostate cancer cell line, suggesting the efficacy of such derivatives as antitumor agents (Dongjun Fu et al., 2017).
Imaging Agents for Glioma
C. Patel et al. (2019) developed a novel radiopharmaceutical, [18F]DASA-23, for measuring pyruvate kinase M2 levels via PET imaging in glioma patients. This compound, closely related to the structural framework of "1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine," demonstrated the ability to non-invasively delineate low-grade and high-grade gliomas based on PKM2 expression, providing a valuable tool for cancer diagnosis and treatment monitoring (C. Patel et al., 2019).
properties
IUPAC Name |
2-chloro-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O3S/c13-9-12(17)15-5-7-16(8-6-15)20(18,19)11-3-1-10(14)2-4-11/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNPFTFEZGDPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.